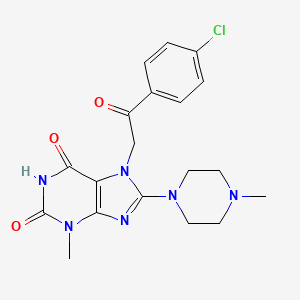![molecular formula C22H16F2N6O4S B2450509 N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea CAS No. 1112407-49-4](/img/no-structure.png)
N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea is a useful research compound. Its molecular formula is C22H16F2N6O4S and its molecular weight is 498.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
- Yoon et al. (2012) investigated a related compound, Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. This study revealed insights into the molecular structure and crystal packing, demonstrating weak hydrogen bonds and π–π interactions, which are crucial for understanding the molecular interactions and stability of related compounds (Yoon et al., 2012).
Synthesis and Reactions
- Sokolov et al. (2013) explored the cyclocondensation reactions of methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with N-substituted ureas. Their findings contribute to understanding the chemical reactivity and synthesis pathways of complex urea compounds, which could be relevant for similar benzimidazole-based ureas (Sokolov et al., 2013).
Pharmacological Potential
- Fan et al. (2014) investigated 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine, a modulator of the AMPA receptor, and found it could enhance endurance capacity in mice and facilitate recovery from fatigue. This suggests potential therapeutic applications for related benzimidazole urea compounds in treating fatigue (Fan et al., 2014).
Antimicrobial Activity
- Rathod and Solanki (2018) synthesized and evaluated the antimicrobial activity of pyrimidine derivatives, including related benzimidazole ureas. Their research contributes to the understanding of the antimicrobial properties of these compounds (Rathod & Solanki, 2018).
Molecular Interactions and Crystallography
- Selvanayagam et al. (2010) studied a compound with structural similarities, providing insight into molecular conformations and hydrogen bonding, essential for understanding the physical and chemical properties of benzimidazole ureas (Selvanayagam et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl-indole structure have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
For instance, some compounds cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are downstream effects of these pathways.
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea' involves the reaction of 1,3-benzodioxole with N-methyl-N-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-amine in the presence of a coupling agent to form the intermediate product. This intermediate product is then reacted with N-methylisocyanate to form the final product.", "Starting Materials": [ "1,3-benzodioxole", "N-methyl-N-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-amine", "coupling agent", "N-methylisocyanate" ], "Reaction": [ "Step 1: React 1,3-benzodioxole with N-methyl-N-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-amine in the presence of a coupling agent to form the intermediate product.", "Step 2: React the intermediate product with N-methylisocyanate to form the final product." ] } | |
CAS-Nummer |
1112407-49-4 |
Molekularformel |
C22H16F2N6O4S |
Molekulargewicht |
498.46 |
IUPAC-Name |
5-(3,4-difluorophenyl)-6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H16F2N6O4S/c1-32-16-6-3-11(7-17(16)33-2)19-26-18(34-29-19)10-35-22-27-20-13(9-25-28-20)21(31)30(22)12-4-5-14(23)15(24)8-12/h3-9H,10H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
BASQJPRFLBSYIX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2450429.png)
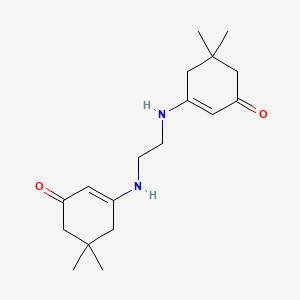
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2450431.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2450432.png)
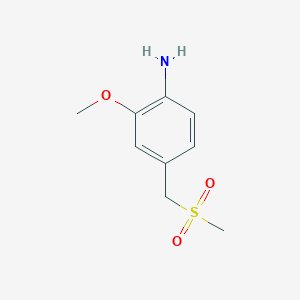

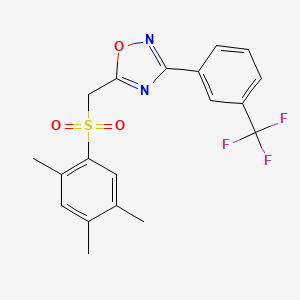
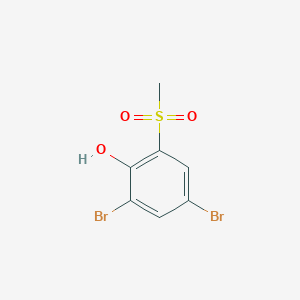
![1-(4-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2450442.png)

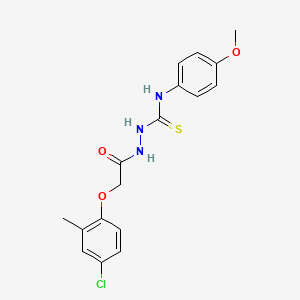
![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2450446.png)
